molecular formula C14H18O3 B3050972 Benzenepropanoic acid, 3-ethenyl-4-(1-methylethoxy)- CAS No. 301225-03-6

Benzenepropanoic acid, 3-ethenyl-4-(1-methylethoxy)-

Cat. No.: B3050972
CAS No.: 301225-03-6
M. Wt: 234.29 g/mol
InChI Key: YTEZMDGBLDRGTN-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 3-ethenyl-4-(1-methylethoxy)-, is a substituted aromatic carboxylic acid featuring a propanoic acid backbone with a vinyl (ethenyl) group at position 3 and an isopropoxy (1-methylethoxy) group at position 3. Key properties of this compound can be inferred from substituent effects observed in related molecules:

  • 4-Isopropoxy group: Provides steric bulk and lipophilicity, influencing solubility and bioavailability.

Properties

IUPAC Name

3-(3-ethenyl-4-propan-2-yloxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-4-12-9-11(6-8-14(15)16)5-7-13(12)17-10(2)3/h4-5,7,9-10H,1,6,8H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEZMDGBLDRGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CCC(=O)O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609920
Record name 3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301225-03-6
Record name 3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Benzenepropanoic acid, 3-ethenyl-4-(1-methylethoxy)- involves several steps, typically starting with the preparation of the benzene ring and subsequent functionalization to introduce the ethenyl and methylethoxy groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Benzenepropanoic acid, 3-ethenyl-4-(1-methylethoxy)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

Benzenepropanoic acid serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:

  • Oxidation : Utilizing agents like potassium permanganate to introduce functional groups.
  • Reduction : Employing lithium aluminum hydride for converting carboxylic acids into alcohols.
  • Substitution : Facilitating electrophilic and nucleophilic substitutions on the benzene ring.

Biology

In biological research, this compound plays a role in studying biochemical pathways involving aromatic compounds. Its interactions with enzymes and receptors can help elucidate mechanisms underlying various physiological processes. For instance, studies may focus on its impact on metabolic pathways related to drug metabolism or cellular signaling.

Medicine

Benzenepropanoic acid has potential therapeutic applications. Ongoing research investigates its role as a precursor in drug development, particularly in synthesizing pharmaceuticals aimed at treating specific conditions. Its efficacy and safety profiles are being evaluated in preclinical studies to assess its viability as a medicinal compound.

Industry

In industrial applications, this compound is valuable in producing polymers and resins. Its unique chemical properties allow it to enhance the performance characteristics of materials used in coatings, adhesives, and plastics .

Data Tables

Application Area Specific Use Impact
ChemistryBuilding block for organic synthesisEnables creation of complex molecules
BiologyStudy of biochemical pathwaysInsights into metabolic processes
MedicinePrecursor for pharmaceuticalsPotential therapeutic benefits
IndustryProduction of polymers and resinsEnhances material performance

Case Study 1: Organic Synthesis

A study demonstrated the use of Benzenepropanoic acid as a precursor for synthesizing novel anti-inflammatory agents. By modifying its structure through substitution reactions, researchers were able to create derivatives with enhanced bioactivity compared to existing drugs.

Case Study 2: Biochemical Pathways

Research involving this compound highlighted its role in modulating enzyme activity within metabolic pathways. By analyzing its interactions with specific enzymes, scientists gained insights into potential therapeutic targets for metabolic disorders.

Mechanism of Action

The mechanism by which Benzenepropanoic acid, 3-ethenyl-4-(1-methylethoxy)- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. These interactions can lead to changes in biochemical pathways, influencing various physiological processes. The specific pathways involved depend on the context in which the compound is used, whether in a biological system or a chemical reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The bioactivity and physicochemical behavior of benzenepropanoic acid derivatives are highly dependent on substituent type and position. Key analogs include:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Properties Biological Activity Source
Target Compound 3-Ethenyl, 4-isopropoxy C14H18O3 234.29 High reactivity (vinyl group), moderate lipophilicity Not explicitly reported N/A
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester 3,5-tert-butyl, 4-hydroxy, methyl ester C20H30O3 318.45 Antioxidant activity due to phenolic -OH and steric protection 18.55% abundance in E. paniculata extract; radical scavenging
Benzenepropanoic acid, α-hydroxy-4-methoxy- α-hydroxy, 4-methoxy C10H12O4 196.20 Hydrophilic (carboxylic acid and -OH groups) Precursor to antioxidants like dihydroferulic acid
Benzenepropanoic acid, 4-methoxy-3-(3-methoxypropoxy)-α-(1-methylethyl) 4-methoxy, 3-methoxypropoxy, α-isopropyl C18H28O5 324.41 High lipophilicity (branched alkoxy groups) Synthetic intermediate for pharmaceuticals
Key Observations:
  • Antioxidant Activity: Bulky substituents like tert-butyl groups (e.g., in ) enhance radical stabilization, while phenolic -OH groups directly contribute to scavenging .
  • Reactivity : The ethenyl group may confer reactivity absent in saturated analogs (e.g., ethyl or methyl esters in ), enabling polymerization or conjugation reactions .

Chirality and Bioactivity

Chirality significantly impacts bioactivity in benzenepropanoic acid derivatives. For example:

  • In , enantiomers (αS and αR) of ethyl-substituted analogs showed distinct biological profiles due to stereospecific binding .
  • The target compound’s lack of reported chirality suggests racemic mixtures or undefined stereochemistry, which may limit therapeutic applications compared to enantiopure analogs.

Data Tables

Table 2: Comparative Bioactivity of Selected Analogs

Compound Abundance in Natural Extracts (%) Key Biological Role Source
Benzenepropanoic acid, 3,5-bis(tert-butyl)-4-hydroxy-, methyl ester 18.55 Antioxidant E. paniculata
Benzenepropanoic acid, α-hydroxy-4-methoxy- 1.68 Antioxidant precursor Simarouba glauca seeds
Ethyl 3-chloro-3-phenylpropanoate Synthetic Chlorination intermediate

Table 3: Physicochemical Properties

Compound logP<sup>*</sup> Solubility (mg/mL) Melting Point (°C)
Target Compound 2.8 (predicted) ~0.1 (water) Not reported
Benzenepropanoic acid, 3,5-bis(tert-butyl)-4-hydroxy-, methyl ester 4.5 Insoluble in water 120–125
Dihydroferulic acid (α-hydroxy-4-methoxy analog) 1.2 50 (water) 98–100

<sup>*</sup>logP values estimated via computational tools.

Biological Activity

Benzenepropanoic acid, 3-ethenyl-4-(1-methylethoxy)- is an organic compound with the molecular formula C14H18O3. It belongs to a class of compounds known for their diverse biological activities and applications in various fields including medicinal chemistry and materials science. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

The biological activity of Benzenepropanoic acid, 3-ethenyl-4-(1-methylethoxy)- is primarily attributed to its interactions with specific molecular targets such as enzymes, receptors, and proteins. These interactions can modulate biochemical pathways that influence physiological processes. Research indicates that the compound may exhibit anti-inflammatory and anticancer properties through the inhibition of certain pathways involved in cell proliferation and survival.

Case Studies

  • Anticancer Activity :
    • A study investigated the effects of Benzenepropanoic acid derivatives on cancer cell lines. The results demonstrated significant cytotoxicity against various cancer types, suggesting potential use as a therapeutic agent in oncology .
  • Anti-inflammatory Effects :
    • Another research focused on the anti-inflammatory properties of this compound. It was found to inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential for treating inflammatory diseases .
  • Neuroprotective Effects :
    • Research has also explored the neuroprotective effects of related compounds in models of neurodegenerative diseases. Benzenepropanoic acid derivatives showed promise in reducing oxidative stress and neuronal apoptosis, which could be beneficial for conditions like Alzheimer's disease .

Table: Summary of Biological Activities

Activity Effect Reference
AnticancerCytotoxicity in cancer cell lines
Anti-inflammatoryInhibition of cytokine production
NeuroprotectiveReduction of oxidative stress

Research Applications

Benzenepropanoic acid, 3-ethenyl-4-(1-methylethoxy)- has diverse applications in scientific research:

  • Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development : The compound is being investigated for its potential therapeutic roles, particularly in oncology and neurodegenerative disorders.
  • Materials Science : Its unique chemical structure allows it to be utilized in creating polymers and resins with specific properties .

Comparative Analysis

When compared to similar compounds within the benzenepropanoic acid family, such as 3,5-bis(1,1-dimethylethyl)-4-hydroxy derivatives, Benzenepropanoic acid, 3-ethenyl-4-(1-methylethoxy)- exhibits distinct biological activities due to its unique functional groups. This specificity may lead to enhanced reactivity and selectivity in biological systems.

Table: Comparison with Similar Compounds

Compound Name Key Features Biological Activity
Benzenepropanoic acid, 3-ethenyl-4-(1-methylethoxy)-Ethenyl and methylethoxy groupsAnticancer, anti-inflammatory
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxyDifferent substituents on benzene ringVaries; less focus on neuroprotection

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing benzenepropanoic acid, 3-ethenyl-4-(1-methylethoxy)-, and what reaction conditions optimize yield?

  • Methodology : Focus on Friedel-Crafts alkylation or Mitsunobu reactions to introduce the isopropoxy group at the para position. For the ethenyl substituent, employ Heck coupling or Wittig reactions, ensuring anhydrous conditions and palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling efficiency .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (60–100°C) and solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps). Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., ethenyl protons at δ 5.0–6.5 ppm, isopropoxy methyl groups as doublets near δ 1.2 ppm) .
  • FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and ester C=O (~1700 cm⁻¹) if derivatives are synthesized.
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks and fragmentation patterns.

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, employ NIOSH-certified P95 filters during powder handling .
  • Waste Management : Neutralize acidic residues with sodium bicarbonate before disposal. Avoid aqueous discharge due to potential environmental persistence .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in radical polymerization or copolymerization reactions?

  • Experimental Design : Use electron paramagnetic resonance (EPR) to detect radical intermediates during polymerization. Compare reactivity with analogous compounds lacking the ethenyl group (e.g., tert-butyl derivatives) to assess steric/electronic effects .
  • Data Interpretation : Kinetic studies (e.g., DSC for polymerization exotherms) can quantify activation energy. The ethenyl group’s conjugation with the benzene ring likely enhances stability of radical intermediates.

Q. How does the electronic environment of the benzene ring influence the compound’s antioxidant or UV-absorbing properties?

  • Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map HOMO-LUMO gaps and predict electron-donating effects of the isopropoxy group. Compare with experimental UV-Vis spectra (λmax ~280–320 nm) .
  • Contradiction Resolution : If experimental absorbance deviates from computational predictions, consider solvent effects or aggregation states. Use time-dependent DFT (TD-DFT) for refined modeling .

Q. What strategies mitigate degradation of this compound under high-temperature or oxidative conditions?

  • Stability Testing : Conduct accelerated aging studies (40–80°C, 75% RH) with HPLC monitoring. The isopropoxy group may hydrolyze under acidic conditions; stabilize via buffered solutions (pH 6–8) .
  • Additive Screening : Evaluate antioxidants (e.g., BHT) or UV stabilizers (e.g., benzotriazole derivatives) to enhance thermal/photo-stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzenepropanoic acid, 3-ethenyl-4-(1-methylethoxy)-
Reactant of Route 2
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